Undecylenic Acid

Description

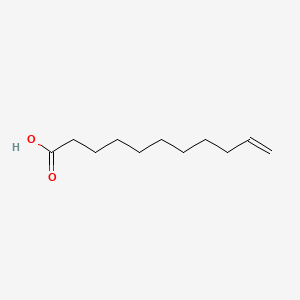

Undecylenic acid (C₁₁H₂₀O₂), an 11-carbon monounsaturated fatty acid (MUFA), is derived from the pyrolysis of ricinoleic acid, a derivative of castor oil . It features a terminal double bond at the 10th carbon, making it bifunctional and suitable for applications in pharmaceuticals, cosmetics, and industrial chemistry . Approved by the FDA for topical antifungal use, it is a key ingredient in treatments for tinea pedis (athlete’s foot) and other cutaneous fungal infections . Its natural occurrence in human sweat further underscores its biocompatibility .

The compound is produced industrially by hydrolyzing methyl ricinoleate at 500–600°C under steam, yielding undecylenic acid and heptanal as byproducts . Its derivatives, such as zinc undecylenate, enhance antifungal efficacy while reducing skin irritation . Beyond medicine, undecylenic acid is used in perfumes, nylon-11 synthesis, and food flavoring (GRAS status) .

Structure

3D Structure

Properties

IUPAC Name |

undec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2H,1,3-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPZMMHWLSIFAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

96451-28-4 | |

| Record name | 10-Undecenoic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96451-28-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8035001 | |

| Record name | 10-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid or solid; mp = 24.5 deg C; [Merck Index] Colorless or white liquid or low-melting solid; mp = 25-27 deg C; [Alfa Aesar MSDS], Solid, colourless to pale yellow liquid | |

| Record name | 10-Undecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Undecylenic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9590 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Decomposes at 275°C, 137.00 °C. @ 2.00 mm Hg | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble, 0.0737 mg/mL at 30 °C, insoluble in water; soluble in alcohol and ether | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.910 - 0.917 | |

| Record name | 10-Undecenoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/373/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

112-38-9, 1333-28-4 | |

| Record name | Undecylenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecylenic acid [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333284 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | undecylenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759153 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | undecylenic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2013 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 10-Undecenoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 10-Undecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8035001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Undec-10-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.605 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | UNDECYLENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3D86KJ24N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24.5 °C | |

| Record name | Undecylenic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11117 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Undecylenic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033724 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Preparation Methods

Undecylenic acid is prepared by the pyrolysis of ricinoleic acid, which is derived from castor oil. Specifically, the methyl ester of ricinoleic acid is cracked to yield both undecylenic acid and heptanal. This process is conducted at temperatures ranging from 500 to 600°C in the presence of steam . The methyl ester is then hydrolyzed to produce undecylenic acid .

Chemical Reactions Analysis

Ozonolysis and Oxidation Reactions

Undecylenic acid undergoes ozonolysis due to its terminal double bond (C10–C11). When exposed to ozone, the reaction follows the Criegee mechanism :

-

Primary products : Sebaldehydic acid (CHO-(CH₂)₈-COOH) and formaldehyde (CH₂O).

-

Secondary products : Formic acid (HCOOH) and sebacic acid (HOOC-(CH₂)₈-COOH) via carbonyl oxide intermediates.

-

Oligomerization : Carbonyl oxide intermediates (e.g., CH₂OO- ) react with undecylenic acid or its derivatives to form oligomers, detected as dimers to pentamers in mass spectrometry .

Table 1: Ozonolysis Products of Undecylenic Acid

| Product | Formula | Detection Method | Source |

|---|---|---|---|

| Sebaldehydic acid | C₁₀H₁₈O₃ | GC-MS, NMR | |

| Formic acid | CH₂O₂ | FTIR, Mass spectrometry | |

| Sebacic acid | C₁₀H₁₈O₄ | HPLC |

Polymerization

The terminal double bond enables polymerization, particularly for vinyl production. Pyrolysis of ricinoleic acid (from castor oil) yields undecylenic acid, which is polymerized industrially . The reaction proceeds via free-radical or ionic mechanisms, forming long-chain polymers used in coatings and adhesives.

Salt Formation

Undecylenic acid reacts with metal hydroxides to form salts with antifungal properties:

-

Zinc undecylenate : Synthesized by neutralizing undecylenic acid with zinc oxide .

-

Applications : Topical antifungal agents disrupt Candida albicans biofilm formation by inhibiting hyphal growth genes (e.g., HWP1) and hydrolytic enzymes .

Esterification

The carboxylic acid group undergoes esterification with alcohols. For example:

Esters are used in fragrances and plasticizers, leveraging the compound’s woody aroma .

Supramolecular Interactions

Undecylenic acid forms non-covalent complexes with amino acids like L-arginine. Hydrogen bonding between the carboxylic acid group and arginine’s amine enables aqueous solubility. These complexes self-assemble into:

Table 2: GS-1 (Undecylenic Acid + L-Arginine) Properties

| Concentration (mM) | Structure | Size (nm) | Application | Source |

|---|---|---|---|---|

| 0.01–0.1 | Vesicles | 10–30 | Drug delivery | |

| >0.8 | Tubular aggregates | 50 | Apoptosis induction |

Biochemical Interactions

Undecylenic acid disrupts microbial lipid metabolism by:

-

Altering cytoplasmic pH via proton transport across membranes .

-

Inhibiting Candida albicans biofilm formation (IC₅₀ >3 mM) and hyphal growth (IC₅₀ >4 mM) .

Thermal Decomposition

Pyrolysis of undecylenic acid yields shorter-chain hydrocarbons and carboxylic acids, though mechanistic details remain understudied .

Scientific Research Applications

Antifungal Applications

Undecylenic acid is primarily recognized for its antifungal properties , particularly against Candida albicans. Research has demonstrated that it effectively inhibits biofilm formation and hyphal growth, which are critical virulence factors in fungal infections.

Clinical Use

Undecylenic acid is utilized in various antifungal products, including topical treatments for skin infections such as tinea. Its efficacy against fungal pathogens has made it a staple in dermatological applications .

Anticancer Potential

Recent studies have explored the anticancer applications of undecylenic acid, particularly through novel formulations that enhance its solubility and efficacy.

Novel Formulation: GS-1

A recent investigation introduced a formulation combining undecylenic acid with L-arginine (GS-1), demonstrating significant tumoricidal activity:

- Cytotoxic Effects : GS-1 induced concentration-dependent apoptosis in various tumor cell lines, including HeLa and A549 cells. The mechanism was identified as caspase-dependent, involving mitochondrial membrane potential reduction .

- Cellular Uptake : The study revealed that GS-1 enters cells via Fatty Acid Transport Protein 2 (FATP2) and localizes to lipid droplets without protective effects against cytotoxicity .

Implications for Cancer Therapy

The findings suggest that undecylenic acid could be repurposed as an anticancer agent, expanding its application beyond antifungal use. This novel approach addresses the challenge of fatty acid solubility in therapeutic contexts .

Drug Delivery Systems

Undecylenic acid has been incorporated into advanced drug delivery systems due to its unique properties:

- Nanocarrier Development : Research has explored the use of undecylenic acid-based polymers in drug delivery applications, enhancing the encapsulation efficiency of therapeutic agents .

- Hexosome Formulations : Hexosomes containing undecylenic acid have shown promise as effective anti-Candida agents, significantly reducing the viability of fungal cells while maintaining low toxicity to human cells .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antifungal | Treatment for skin infections caused by fungi | Inhibits C. albicans biofilm formation; effective at concentrations >3 mM |

| Anticancer | Potential use as a tumor cell apoptosis inducer | GS-1 formulation shows pro-apoptotic effects; cytotoxic to various cancer cells |

| Drug Delivery | Development of nanocarriers and hexosomes | Enhanced drug encapsulation; effective against fungal infections |

Case Studies

- Antifungal Efficacy : A study demonstrated that undecylenic acid effectively reduced biofilm formation by C. albicans, showcasing its potential in treating persistent fungal infections .

- Cancer Research : The GS-1 formulation study provided foundational evidence for the anticancer properties of undecylenic acid, suggesting new therapeutic avenues for fatty acids in oncology .

Mechanism of Action

Undecylenic acid exerts its antifungal effects by inhibiting the morphogenesis of Candida albicans. It prevents the yeast from converting to its hyphal form, which is associated with active infection . This inhibition is achieved through the disruption of fatty acid biosynthesis . Additionally, undecylenic acid has been shown to induce apoptosis in tumor cells by reducing mitochondrial membrane potential and activating caspase-dependent pathways .

Comparison with Similar Compounds

Tolnaftate

- Efficacy : In a double-blind study, undecylenic acid demonstrated comparable efficacy to tolnaftate (a synthetic thiocarbamate) in treating tinea pedis, with both achieving >80% mycological cure rates .

- Safety : Undecylenic acid caused fewer adverse events (e.g., erythema, burning) than tolnaftate, making it preferable for sensitive skin .

- Mechanism : Tolnaftate inhibits fungal squalene epoxidase, while undecylenic acid disrupts biofilm formation in Candida albicans and destabilizes fungal cell membranes .

Oxiconazole Nitrate

- Spectrum : Oxiconazole (an imidazole derivative) has broader activity against dermatophytes and yeasts, whereas undecylenic acid is primarily effective against dermatophytes .

- Formulation : Oxiconazole is available as creams and lotions, while undecylenic acid is formulated in powders, ointments, and hexosomes for sustained release .

Zinc Undecylenate

- Synergy : Zinc salts of undecylenic acid provide dual antifungal and astringent effects, reducing inflammation in conditions like eczema .

- Stability : Zinc undecylenate is less volatile than free undecylenic acid, enhancing shelf-life in topical products .

Fatty Acid Derivatives

Sodium Undecylenate

Other MUFAs and PUFAs

- Oleic Acid (C18:1) : Lacks antifungal activity but shares emulsifying properties. Undecylenic acid’s shorter chain enhances penetration into fungal biofilms .

Structural Analogs

Δα-Dodecenoic Acid (C12:1)

11-Aminoundecanoic Acid

- Industrial Use: Derived from undecylenic acid, this compound is a monomer for nylon-11 production, emphasizing undecylenic acid’s versatility beyond pharmaceuticals .

Data Tables

Table 1: Antifungal Activity Comparison

Table 2: Physicochemical Properties

| Property | Undecylenic Acid | Sodium Undecylenate | Zinc Undecylenate |

|---|---|---|---|

| Molecular Weight | 184.28 g/mol | 205.27 g/mol | 431.92 g/mol |

| Solubility | Insoluble in water | Water-soluble | Insoluble in water |

| Melting Point | 66–68°C | Not reported | 120–125°C |

| Primary Use | Antifungal | Veterinary antifungals | Topical creams |

Biological Activity

Undecylenic acid, an 11-carbon monounsaturated fatty acid, is primarily recognized for its antifungal properties. It is derived from castor oil and is also found in human sweat. This article explores the biological activity of undecylenic acid, focusing on its antimicrobial effects, potential anticancer properties, and clinical applications.

Antifungal Activity

Undecylenic acid exhibits significant antifungal activity, particularly against Candida albicans, a common opportunistic pathogen. Research indicates that undecylenic acid disrupts the biofilm formation of Candida albicans at concentrations above 3 mM and inhibits hyphal growth at concentrations exceeding 4 mM. This action is crucial as biofilm and hyphal formations are key virulence factors in fungal infections. The mechanism involves the downregulation of hyphal formation-related genes such as HWP1, which leads to reduced pathogenicity .

Table 1: Antifungal Activity of Undecylenic Acid Against Candida albicans

| Concentration (mM) | Effect on Biofilm Formation | Effect on Hyphal Growth |

|---|---|---|

| 3 | Inhibition observed | Minimal effect |

| 4 | Significant inhibition | Inhibition observed |

Studies have shown that undecylenic acid can reduce the metabolic activity of Candida albicans by 72-96% when incorporated into hexosome formulations, demonstrating its potential as a non-toxic antifungal agent for human cells .

The proposed mechanism by which undecylenic acid exerts its antifungal effects includes:

- Membrane Disruption : It interacts with nonspecific components in the cell membrane, altering permeability and leading to cell death.

- Inhibition of Lipid Metabolism : Undecylenic acid may inhibit enzymes involved in lipid metabolism, further disrupting fungal growth and reproduction .

Antitumor Activity

Recent studies have begun to explore the anticancer potential of undecylenic acid. A novel formulation combining undecylenic acid with L-arginine (GS-1) has shown promising results in inducing apoptosis in various tumor cell lines, including HeLa and A549 cells. The cytotoxic effects were found to be concentration-dependent and caspase-mediated, indicating a pro-apoptotic mechanism of action .

Table 2: Cytotoxicity of GS-1 Formulation on Tumor Cell Lines

| Cell Line | Viability Reduction (%) at 24h |

|---|---|

| HeLa | 70 |

| A549 | 65 |

| Jurkat | 60 |

| U937 | 55 |

The study indicated that GS-1 localized to lipid droplets within tumor cells, suggesting a targeted delivery mechanism that enhances its cytotoxic effects without harming non-tumor cells significantly .

Clinical Applications

Undecylenic acid is widely used in topical formulations for treating skin infections caused by fungi. Clinical evaluations have demonstrated its effectiveness in treating dermatophyte infections, particularly tinea pedis (athlete's foot) and tinea corporis (ringworm). In clinical settings, undecylenic acid has shown a high success rate in eradicating fungal infections when applied topically .

Case Studies

A notable clinical evaluation involved patients suffering from dermatophyte infections treated with undecylenic acid formulations. The results indicated a significant reduction in symptoms and fungal presence after consistent application over several weeks. However, some cases reported sensitization reactions to undecylenic acid, highlighting the need for careful monitoring during treatment .

Q & A

What experimental methodologies are recommended for determining the purity and molecular identity of undecylenic acid in synthetic or natural samples?

Basic Research Question

To confirm purity and identity, researchers should employ a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection can quantify purity against certified reference standards (e.g., ≥97% as per pharmacopeial guidelines) . Nuclear magnetic resonance (NMR) spectroscopy (e.g., , ) and Fourier-transform infrared (FTIR) spectroscopy validate molecular structure by identifying characteristic functional groups such as the terminal double bond (C=C) and carboxylic acid (COOH) . For natural derivatives, isotopic labeling or mass spectrometry (MS) may distinguish biosynthetic pathways .

How should researchers design in vitro assays to evaluate the antifungal efficacy of undecylenic acid against drug-resistant fungal strains?

Advanced Research Question

Experimental design must include:

- Strain selection : Use clinically isolated resistant strains (e.g., Candida auris) alongside reference strains for comparative analysis.

- Dose-response curves : Determine minimum inhibitory concentrations (MICs) using broth microdilution assays, with controls for solvent effects (e.g., DMSO) .

- Mechanistic studies : Pair efficacy assays with fluorescence microscopy to assess membrane disruption or reactive oxygen species (ROS) generation.

- Data validation : Include triplicate biological replicates and statistical analysis (e.g., ANOVA) to ensure reproducibility .

What safety protocols are critical when handling undecylenic acid in laboratory settings, particularly for inhalation or dermal exposure risks?

Basic Research Question

Key safety measures include:

- Ventilation : Use fume hoods for volatile operations (e.g., heating) to prevent respiratory irritation .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to mitigate skin and eye exposure .

- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous runoff to prevent environmental toxicity .

- First aid : Immediate rinsing with water for dermal/ocular contact and medical consultation for persistent symptoms .

How can researchers resolve contradictions in reported bioactivity data for undecylenic acid, such as variable antitumor efficacy across studies?

Advanced Research Question

Address discrepancies through:

- Standardized protocols : Harmonize variables like cell line selection (e.g., HeLa vs. MCF-7), exposure duration, and solvent compatibility .

- Metabolomic profiling : Use LC-MS to identify degradation products or interactions with culture media that may alter bioactivity .

- Meta-analysis : Systematically compare published datasets using tools like PRISMA guidelines, highlighting methodological divergences (e.g., apoptosis assay protocols) .

What advanced synthetic strategies optimize the production of undecylenic acid derivatives for bifunctional applications (e.g., metal coordination or polymer synthesis)?

Advanced Research Question

Strategies include:

- Green chemistry : Catalytic pyrolysis of castor oil to enhance yield and reduce byproducts .

- Metal complexation : React undecylenic acid with lanthanides (e.g., samarium) under inert atmospheres, monitoring stoichiometry via titration and characterizing products with IR/Raman spectroscopy .

- Polymer functionalization : Graft onto biodegradable polymers via radical-initiated reactions, using gel permeation chromatography (GPC) to confirm molecular weight changes .

How should researchers structure methodology sections in publications to ensure reproducibility of undecylenic acid experiments?

Methodological Guidance

Follow journal-specific guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed protocols : Specify equipment models, reagent grades (e.g., ≥99% purity), and software for data analysis (e.g., GraphPad Prism) .

- Supporting information : Deposit raw datasets (e.g., NMR spectra, MIC values) in public repositories with DOIs.

- Ethical reporting : Disclose conflicts of interest and funding sources .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.